Homo-PROTAC cereblon degrader 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

同源PROTAC 芹菜素降解剂 1 是一种高效且强效的芹菜素蛋白降解剂。 该化合物旨在选择性降解芹菜素,对其他蛋白质如IKZF1和IKZF3的影响最小 。 它主要用于研究环境,以研究涉及芹菜素及其相关途径的生物过程。

作用机制

同源PROTAC 芹菜素降解剂 1 通过将芹菜素募集到E3泛素连接酶来发挥作用,导致其泛素化,随后被蛋白酶体降解 。 这一过程有效地降低了细胞中芹菜素的水平,使研究人员能够研究芹菜素耗竭的下游效应。 涉及的分子靶标和途径包括泛素-蛋白酶体系统和受芹菜素调节的各种信号通路 。

类似化合物:

ZXH-4-130: 另一种具有高选择性的强效芹菜素降解剂。

ZXH-4-137: 与ZXH-4-130类似,但具有不同的连接体化学性质。

CM11: 用于研究比较的VHL靶向同源PROTAC.

独特性: 同源PROTAC 芹菜素降解剂 1 的独特之处在于其对芹菜素的高效力和选择性,对其他蛋白质如IKZF1和IKZF3的影响最小 。 这使得它成为研究芹菜素依赖性过程和开发靶向治疗的宝贵工具。

生化分析

Biochemical Properties

Homo-PROTAC Cereblon Degrader 1 plays a significant role in biochemical reactions. It interacts with the Cereblon protein, leading to its degradation . The nature of these interactions is highly specific and efficient .

Cellular Effects

This compound has various effects on different types of cells. It influences cell function by degrading the Cereblon protein . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the Cereblon protein . This binding leads to the ubiquitination and proteasomal degradation of Cereblon , thereby influencing gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound continues to degrade the Cereblon protein . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the degradation of the Cereblon protein . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

准备方法

合成路线和反应条件: 同源PROTAC 芹菜素降解剂 1 的合成涉及多个步骤,包括形成连接两个配体的连接体:一个与芹菜素结合,另一个募集E3泛素连接酶 。 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。

工业生产方法: 同源PROTAC 芹菜素降解剂 1 的工业生产没有得到广泛的记录,因为它主要用于研究目的。 合成可以使用标准有机合成技术放大,确保高纯度和高产率 。

化学反应分析

反应类型: 同源PROTAC 芹菜素降解剂 1 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化以形成各种氧化的衍生物。

还原: 还原反应可以修饰分子内的官能团。

常用试剂和条件:

氧化: 常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化锂铝。

取代: 卤素或烷基化剂等试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以产生羟基化或羧基化的衍生物,而取代反应可以引入各种官能团 。

科学研究应用

同源PROTAC 芹菜素降解剂 1 具有广泛的科学研究应用,包括:

化学: 用作化学探针来研究芹菜素的降解及其对细胞过程的影响。

生物学: 有助于了解芹菜素在各种生物途径中的作用及其与其他蛋白质的相互作用。

医学: 研究其在芹菜素发挥关键作用的疾病(如多发性骨髓瘤)中的潜在治疗应用。

工业: 用于开发针对芹菜素的新药和治疗策略.

相似化合物的比较

ZXH-4-130: Another potent cereblon degrader with high selectivity.

ZXH-4-137: Similar to ZXH-4-130, but with different linker chemistry.

CM11: A VHL-targeting homo-PROTAC used for comparison in studies.

Uniqueness: Homo-PROTAC Cereblon Degrader 1 is unique due to its high potency and selectivity for cereblon, with minimal off-target effects on other proteins such as IKZF1 and IKZF3 . This makes it an invaluable tool for studying cereblon-dependent processes and developing targeted therapies.

生物活性

Homo-PROTAC cereblon degrader 1 (compound 15a) represents a significant advancement in the field of targeted protein degradation, particularly through its interaction with the cereblon (CRBN) E3 ubiquitin ligase. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and implications for therapeutic applications.

Overview of Homo-PROTACs

Homo-PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by recruiting E3 ubiquitin ligases. Compound 15a is a homobifunctional PROTAC that links two pomalidomide moieties to facilitate CRBN-mediated ubiquitination and subsequent proteasomal degradation of target proteins. Unlike traditional inhibitors, PROTACs can achieve selective knockdown of proteins, offering a novel approach to modulating cellular pathways.

The mechanism by which this compound operates involves several key steps:

- Binding to CRBN : The compound binds with high affinity to the CRBN E3 ligase.

- Recruitment of Target Proteins : It simultaneously binds to the target protein, facilitating their proximity to CRBN.

- Ubiquitination : This proximity promotes ubiquitination of the target protein by CRBN.

- Proteasomal Degradation : The ubiquitinated proteins are then directed to the proteasome for degradation.

Efficacy and Selectivity

Research has demonstrated that compound 15a exhibits remarkable potency in degrading CRBN while having minimal effects on other proteins such as IKZF1 and IKZF3. Notably, it was characterized with a half-maximal degradation concentration (DC50) of approximately 200 nM, achieving maximal degradation levels (Dmax) of up to 75% within four hours in various cell lines, including HeLa and HEK293 cells .

Summary of Key Findings

| Parameter | Value |

|---|---|

| DC50 (nM) | 200 |

| Dmax (%) | Up to 75 |

| Cell Lines Tested | HeLa, HEK293, MM1.S |

| Selectivity | Minimal effects on IKZF1/IKZF3 |

Study on Cellular Activity

In a recent study, the cellular activity of this compound was evaluated using quantitative mass spectrometry across five different cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4). The results confirmed high selectivity for CRBN degradation across all tested lines .

Impact on Multiple Myeloma Cells

Another investigation highlighted that compound 15a effectively prevented pomalidomide-induced degradation of IKZF1 and IKZF3 in multiple myeloma cells. This suggests its potential utility in therapeutic contexts where modulation of these targets is critical for disease management .

Research Implications

The development and characterization of this compound provide valuable insights into the design of selective degraders for therapeutic applications. Its ability to selectively degrade CRBN while sparing other proteins could lead to innovative strategies in treating diseases such as multiple myeloma and other cancers where CRBN plays a pivotal role.

属性

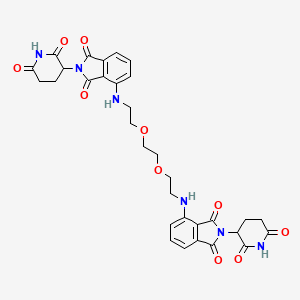

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPFLHBDVDLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。